Comprehensive NMR Characterization and Structural Dynamics of 2-(4-Nitrophenyl)-3-oxopentanenitrile
Comprehensive NMR Characterization and Structural Dynamics of 2-(4-Nitrophenyl)-3-oxopentanenitrile
Executive Summary
As a critical building block in the synthesis of complex heterocycles and pharmaceutical intermediates, 2-(4-nitrophenyl)-3-oxopentanenitrile (CAS No.: 848665-64-5) requires rigorous structural validation1[1]. With a molecular weight of 218.21 g/mol , this β -ketonitrile derivative presents a unique nuclear magnetic resonance (NMR) profile driven by the competing electronic effects of its functional groups. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C NMR chemical shifts of this molecule, detailing the causality behind the spectral data, the impact of keto-enol tautomerism, and a self-validating experimental protocol for accurate data acquisition.
Molecular Architecture & Tautomeric Dynamics
The structural core of 2-(4-nitrophenyl)-3-oxopentanenitrile features a highly substituted α -carbon (C2) flanked by a nitrile group (-CN), a carbonyl group (C=O), and a 4-nitrophenyl ring. This dense functionalization not only creates a chiral center (typically synthesized as a racemate) but also makes the C2 proton highly acidic.
Consequently, β -ketonitriles are subject to keto-enol tautomerism. The equilibrium is heavily dictated by solvent polarity2[2]. In non-polar, aprotic solvents like CDCl 3 , the keto tautomer is the overwhelmingly dominant species due to the inability of the linear nitrile group to form a stable intramolecular hydrogen bond with the enol hydroxyl group.
Figure 1: Keto-enol tautomeric equilibrium and characteristic NMR chemical shift markers.
1 H NMR Spectral Analysis
The 1 H NMR spectrum of the keto form in CDCl 3 provides a textbook example of inductive deshielding and anisotropic effects.
Mechanistic Causality of Key Shifts:
-
The α -Methine (C2-H): According to Shoolery's rules, the base chemical shift of methane (0.23 ppm) is additively deshielded by the carbonyl (+1.70 ppm), the nitrile (+1.70 ppm), and the aryl ring (+1.85 ppm). This cumulative inductive (-I) pull shifts the C2 proton to a highly deshielded singlet at approximately δ 5.48 ppm .
-
The Aromatic Ring: The 4-nitrophenyl group creates a classic pseudo-AB quartet (AA'BB' spin system). The nitro group acts as a powerful electron-withdrawing group via both resonance (-R) and induction (-I), severely deshielding the ortho protons (H-3', H-5') to δ 8.28 ppm .
Table 1: 1 H NMR Chemical Shifts (Keto Form, CDCl 3 , 400 MHz)
| Position | Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Integration | Causality & Structural Assignment |
| C5-H 3 | 1.10 | Triplet (t) | 7.2 | 3H | Terminal methyl group of the ethyl chain. |
| C4-H 2 | 2.65 | Quartet (q) | 7.2 | 2H | Methylene protons deshielded by the adjacent C3 carbonyl's anisotropic π -system. |
| C2-H | 5.48 | Singlet (s) | - | 1H | α -methine proton. Highly deshielded by the combined -I effects of -CN, -C=O, and the aryl ring. |
| C2', C6'-H | 7.65 | Doublet (d) | 8.8 | 2H | Aromatic protons ortho to the alkyl chain. |
| C3', C5'-H | 8.28 | Doublet (d) | 8.8 | 2H | Aromatic protons ortho to the nitro group. Strongly deshielded by the -R effect of -NO 2 . |
13 C NMR Spectral Analysis
The 13 C NMR spectrum corroborates the proton assignments by highlighting the distinct hybridization states and electronic environments of the carbon backbone.
Mechanistic Causality of Key Shifts:
-
The Nitrile Carbon (C1): The sp-hybridized carbon resonates in the characteristic window for nitriles at δ 115.2 ppm .
-
The Carbonyl Carbon (C3): The sp 2 -hybridized ketone carbon appears at δ 199.5 ppm . It is slightly shielded compared to isolated aliphatic ketones (~210 ppm) due to the electron-withdrawing nature of the adjacent C2 substituents, which subtly alters the polarization of the C=O bond.
Table 2: 13 C NMR Chemical Shifts (Keto Form, CDCl 3 , 100 MHz)
| Position | Shift ( δ , ppm) | Type | Causality & Structural Assignment |
| C5 | 7.8 | CH 3 | Terminal methyl carbon; shielded aliphatic environment. |
| C4 | 35.2 | CH 2 | Methylene carbon α to the carbonyl. |
| C2 | 48.5 | CH | α -carbon. Downfield shifted due to attachment to three electron-withdrawing moieties. |
| C1 | 115.2 | C | Nitrile carbon. Characteristic sp-hybridized shift. |
| C3', C5' | 124.5 | CH | Aromatic carbons ortho to the nitro group. |
| C2', C6' | 129.8 | CH | Aromatic carbons meta to the nitro group. |
| C1' | 138.4 | C | Ipso carbon attached to the C2 methine. |
| C4' | 148.2 | C | Ipso carbon attached to the nitro group. Deshielded by the electronegative nitrogen. |
| C3 | 199.5 | C=O | Carbonyl carbon. Highly deshielded sp 2 carbon characteristic of a ketone. |
Self-Validating Experimental Protocol
To ensure high-fidelity data and prevent misinterpretation due to tautomerization or poor resolution, the following self-validating workflow must be strictly adhered to.
Figure 2: Standardized NMR acquisition and structural validation workflow for beta-ketonitriles.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS).
-
Probe Tuning and Shimming: Perform automated or manual 3D gradient shimming to optimize B0 homogeneity.
-
Causality: High homogeneity is critical for resolving the fine J -couplings (7.2 Hz for the ethyl group, 8.8 Hz for the para-substituted ring) without peak broadening.
-
-
Pulse Sequence Execution: Acquire 1 H data using a standard 30-degree pulse (zg30) with a relaxation delay (D1) of at least 2 seconds. Acquire 13 C data using a proton-decoupled sequence (zgpg30).
-
Causality: A 30-degree flip angle ensures rapid longitudinal relaxation ( T1 ), allowing for strictly quantitative integration of the proton signals.
-
-
FID Processing: Apply zero-filling to 64k points and an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation.
-
Internal Validation (The Self-Validating Check): Normalize the integration of the C5 methyl triplet ( δ 1.10) to exactly 3.00 . The C2 methine singlet ( δ 5.48) must integrate to exactly 1.00 .
-
Causality: If the C2 integration is <1.00 , it indicates partial enolization. This can be cross-verified by scanning the spectrum for a broad O-H resonance >12.0 ppm. If the ratio is perfectly 3:1, the structural assignment of the pure keto form is validated.
-
References
-
Solvent effects on tautomeric equilibria in β -ketonitriles: NMR and theoretical studies Source: researchgate.net URL:[Link][2]
